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Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1
(ERK1) and ERK2.[1][2] It demonstrates potent anti-proliferative activity in tumor models with
mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly in KRAS and BRAF
mutant cancers.[3][4] As a critical node in this pathway, ERK1/2 represents a compelling
therapeutic target.[3][4] This technical guide provides a detailed analysis of the kinase
selectivity profile of CC-90003, including its on-target potency and off-target effects, supported
by quantitative data, experimental methodologies, and pathway visualizations.

Kinase Selectivity Profile

CC-90003 has been extensively profiled across a large panel of kinases to determine its
selectivity. The primary targets of CC-90003 are ERK1 and ERK2, which it inhibits with high
potency.

On-Target Activity

Biochemical assays have demonstrated that CC-90003 is a potent inhibitor of ERK1 and
ERK2, with IC50 values in the nanomolar range.[1][5]
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Target IC50 (nM)
ERK1 10-20
ERK2 10-20

Kinome-Wide Selectivity

The selectivity of CC-90003 has been assessed through various screening platforms, including
biochemical assays and cellular kinase profiling.

A 258-kinase biochemical assay revealed that CC-90003 has good kinase selectivity.[1][6] At a
concentration of 1 umol/L, the following was observed:

e >80% inhibition: 17 kinases
e 50%-80% inhibition: 28 kinases
e <50% inhibition: 213 kinases

In a cellular context, an ActivX kinase screening in the A375 BRAF V600E-mutant melanoma
cell line at 1 umol/L identified five kinases with over 80% inhibition: ERK1, ERK2, MKK4,
MKK®6, and FAK.[1][6]

Off-Target Effects

While CC-90003 is highly selective for ERK1/2, some off-target activity has been identified at
biologically relevant concentrations.[3] Further investigation of kinases inhibited by more than
80% in either biochemical or cellular assays pinpointed three significant off-target kinases:
KDR, FLT3, and PDGFRa.[3][7]
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Off-Target Kinase Biological Role
KDR (VEGFR2) Key mediator of angiogenesis
LT3 Receptor tyrosine kinase often mutated in acute
myeloid leukemia
Receptor tyrosine kinase involved in cell growth
PDGFRa

and differentiation

No significant inhibition (<14%) was observed in a panel of 40 non-kinase enzymes and

receptors at a concentration of 1 pmol/L.[1]

Signaling Pathway and Experimental Workflows
MAPKI/ERK Signaling Pathway Inhibition by CC-90003

The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that
regulates cell proliferation, differentiation, and survival.[2] CC-90003 covalently binds to a
cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164), thereby
irreversibly inhibiting their activity.[1][2]
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Caption: Inhibition of the MAPK/ERK signaling pathway by CC-90003.
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Experimental Workflow: Kinase Selectivity Profiling
(KiNativ)

The KiNativ™ platform is an activity-based proteomics approach used to profile kinase inhibitor

selectivity in a native cellular environment.
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Caption: Workflow for KiNativ™ kinase selectivity profiling.
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Experimental Workflow: Cell Proliferation Assay

Cell proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound
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Gncubate for 72 hours)
Add Cell Viability Reagent
(e.g., MTT, CellTiter-Glo®)
Measure Absorbance
or Luminescence
(Calculate GI50/1C50 Values)

Click to download full resolution via product page

on cancer cell lines.

Caption: General workflow for a 3-day cell proliferation assay.

Experimental Protocols
Mass Spectrometry for Covalent Binding Confirmation
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To confirm the covalent binding of CC-90003 to ERK1 and ERK2, intact protein mass
spectrometry was performed.

Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of CC-90003
at room temperature for 1 hour to ensure complete binding.

Sample Preparation: Following incubation, the samples were diluted with 0.2% trifluoroacetic
acid (TFA). Desalting was performed using C4 ZipTips.

MALDI-TOF MS Analysis: The desalted samples were spotted onto a MALDI target plate
with sinapic acid as the matrix. Mass analysis was conducted on a MALDI TOF-TOF mass
spectrometer equipped with a CovalX HM2 detector to determine the mass shift indicative of
covalent modification.[2]

Kinase Selectivity Profiling (KiNativ™)

This protocol outlines a general approach for assessing kinase inhibitor selectivity using the

KiNativT™™ platform.

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native kinase activity.

Inhibitor Treatment: The cell lysate is incubated with the test compound (CC-90003) at
various concentrations to allow for target engagement. A vehicle control (e.g., DMSO) is run
in parallel.

Probe Labeling: A biotinylated acyl-phosphate probe, which covalently labels the active site
of kinases, is added to the lysate. The inhibitor competes with the probe for binding to the
kinase active site.

Proteolysis: The proteome is digested into peptides using an enzyme such as trypsin.

Enrichment: Biotinylated peptides are enriched from the complex mixture using streptavidin
affinity chromatography.

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS) to identify and quantify the kinases present.
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o Data Analysis: The relative abundance of kinase-derived peptides in the inhibitor-treated
sample is compared to the vehicle control to determine the extent of inhibition for each
kinase.

Cell Proliferation Assay (3-Day)

This method is used to determine the concentration of an inhibitor that causes a 50% reduction
in cell growth (GI50) or viability (IC50).

o Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and
allowed to adhere overnight.

o Compound Treatment: The following day, cells are treated with a serial dilution of CC-90003.
A vehicle control (DMSO) is also included.

 Incubation: The plates are incubated for 72 hours under standard cell culture conditions
(37°C, 5% CO2).

 Viability Measurement: After the incubation period, a cell viability reagent (e.g., MTT,
resazurin, or a luminescence-based reagent like CellTiter-Glo®) is added to each well.

» Signal Detection: The absorbance or luminescence is measured using a plate reader.

o Data Analysis: The results are normalized to the vehicle control, and dose-response curves
are generated to calculate the GI50 or IC50 values.

Conclusion

CC-90003 is a potent and selective irreversible inhibitor of ERK1 and ERK2. While it
demonstrates a favorable selectivity profile across the kinome, it does exhibit off-target activity
against KDR, FLT3, and PDGFRa at higher concentrations. Understanding this complete
kinase inhibition profile is crucial for interpreting preclinical and clinical data and for anticipating
potential on- and off-target mediated efficacy and toxicity. The experimental methodologies
outlined in this guide provide a framework for the continued investigation of CC-90003 and
other kinase inhibitors in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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